Elimination of Microtubule-Stabilizing Off-Target Activity: NVP-CLR457 vs. Buparlisib
NVP-CLR457 was optimized from buparlisib to eliminate a microtubule-stabilizing off-target activity. In a cellular microtubule polymerization assay, buparlisib induced detectable microtubule bundling at concentrations as low as 1 μM, whereas NVP-CLR457 showed no effect on microtubule polymerization at concentrations up to 5 μM [1]. This off-target liability in buparlisib could confound interpretation of anti-proliferative effects in cell-based assays, as microtubule stabilization itself induces cell cycle arrest independent of PI3K inhibition. NVP-CLR457's clean profile in this assay confirms that its cellular activity is attributable solely to on-target PI3K pathway inhibition [1].
| Evidence Dimension | Microtubule polymerization interference |
|---|---|
| Target Compound Data | No effect detected at 1 μM and 5 μM |
| Comparator Or Baseline | Buparlisib (NVP-BKM120): detected microtubule bundling at 1 μM |
| Quantified Difference | Qualitative elimination of off-target activity (present vs. absent) |
| Conditions | Cellular microtubule polymerization assay; compound concentrations 1 μM and 5 μM |
Why This Matters
This differentiation ensures that cellular efficacy readouts with NVP-CLR457 are not confounded by microtubule-mediated cytotoxicity, enabling cleaner interpretation of PI3K pathway dependency data relative to buparlisib-based studies.
- [1] Fairhurst RA, Furet P, Imbach-Weese P, et al. Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor. J Med Chem. 2022;65(12):8345-8379. View Source
